3-(2-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one
Description
This compound features a pyrimidin-4(3H)-one core substituted with a cyclopropyl group at position 6 and a 2-oxoethyl side chain at position 2. The side chain incorporates a 1,4-thiazepan ring bearing a 2-chlorophenyl group and sulfone (1,1-dioxido) moiety. The sulfone group may enhance solubility and metabolic stability compared to non-oxidized sulfur analogs, while the 2-chlorophenyl substituent could influence steric and electronic interactions in biological systems .
Properties
IUPAC Name |
3-[2-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c21-16-4-2-1-3-15(16)18-7-8-23(9-10-29(18,27)28)20(26)12-24-13-22-17(11-19(24)25)14-5-6-14/h1-4,11,13-14,18H,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGSITBEIDBPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one (CAS Number: 2034331-18-3) is a synthetic organic molecule notable for its complex structure which includes a thiazepane ring, a dioxido group, and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C20H22ClN3O4S
- Molecular Weight : 435.9 g/mol
Structural Features
The compound's structure can be broken down into several key components:
- Thiazepane Ring : Known for its diverse pharmacological activities.
- Dioxido Group : May enhance reactivity and biological interaction.
- Chlorophenyl Group : Potentially increases lipophilicity and biological activity.
- Cyclopropyl Moiety : Often associated with unique pharmacological profiles.
Biological Activity
The biological activities of this compound are largely attributed to its structural features. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this one demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to enhance these effects by improving membrane permeability.
Anticancer Activity
Several studies have suggested that thiazepane derivatives possess anticancer properties. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. The compound's ability to interact with DNA or proteins involved in cell cycle regulation could be a contributing factor.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to enzymes involved in critical metabolic pathways.
- DNA Interaction : Potential intercalation into DNA structures leading to disruption of replication.
- Signal Transduction Modulation : Altering pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies highlight the biological activity of related thiazepane compounds:
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of thiazepane derivatives on Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing significant antibacterial activity.
-
Anticancer Evaluation :
- In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), compounds with similar structures induced apoptosis at concentrations ranging from 10 µM to 50 µM.
- Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic events.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Key Observations:
Core Modifications : The main compound’s 1,4-thiazepan ring distinguishes it from piperazine-based analogs (e.g., CAS 1211704-00-5). Thiazepans are less common in drug design but offer unique ring strain and hydrogen-bonding capabilities .
Substituent Effects : The cyclopropyl group at position 6 may improve metabolic stability compared to bulkier isopropyl or aromatic substituents by reducing steric hindrance .
Synthetic Routes: Microwave-assisted synthesis (as in ) is noted for efficiency in analogous heterocycles, though the main compound’s synthesis remains unspecified in the evidence.
Crystallographic and Hydrogen-Bonding Comparisons
- The compound in , (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, forms a hexamer via N–H···O, N–H···S, and O–H···S hydrogen bonds.
- SHELX software () is widely used for structural validation, suggesting that crystallographic data for the main compound (if available) would adhere to standard refinement protocols.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
Methodological Answer:
- Multi-step synthesis design : Follow modular approaches involving cyclization (e.g., thiazepane ring formation) and coupling reactions (e.g., pyrimidinone-alkylation). Use intermediates like 7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl derivatives for structural fidelity .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization using solvents like ethanol or DCM to isolate crystalline products. Monitor purity via HPLC (>95%) .
- Critical parameters : Control reaction temperature (e.g., 0–5°C for sensitive steps) and stoichiometry (e.g., 1.2 equivalents of cyclopropylacetyl chloride for alkylation) .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use H and C NMR to confirm substituent positions (e.g., 2-chlorophenyl integration at δ 7.3–7.5 ppm, cyclopropyl protons as multiplet at δ 0.8–1.2 ppm) .
- Mass spectrometry : Apply ESI-MS to verify molecular weight (e.g., [M+H]+ peak at m/z ~485) and fragmentation patterns .
- Chromatography : Utilize reversed-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
Q. How should researchers design initial experiments to evaluate the compound’s biological activity?
Methodological Answer:
- Screening assays : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM. Include positive controls (e.g., staurosporine for kinases) .
- Dose-response curves : Perform triplicate experiments with logarithmic dilutions (IC50 determination). Validate with fluorescence-based readouts (e.g., ATP depletion assays) .
- Cytotoxicity profiling : Test against human cell lines (e.g., HEK293, HepG2) using MTT assays to rule off-target effects .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., buffer pH, co-solvents like DMSO%) that may alter compound solubility or stability. For example, DMSO >0.1% can disrupt membrane-bound targets .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and CRISPR-based gene knockout to verify target specificity .
- Data normalization : Use Z-score or % inhibition relative to vehicle controls to mitigate batch-to-batch variability .
Q. What strategies optimize the synthetic route for scalability while maintaining stereochemical integrity?
Methodological Answer:
- Catalytic optimization : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation instead of NaBH4) to reduce waste .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfone formation) to improve safety and yield .
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) to isolate enantiopure intermediates .
Q. Which computational methods predict structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Molecular docking : Perform AutoDock Vina simulations against crystal structures of target proteins (e.g., PDB: 3ERT for kinases). Prioritize derivatives with ΔG < -8 kcal/mol .
- QSAR modeling : Use Gaussian-based DFT calculations (e.g., HOMO/LUMO energies) to correlate electronic properties with activity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
Q. How can researchers integrate experimental data with theoretical frameworks to guide mechanistic studies?
Methodological Answer:
- Mechanistic hypotheses : Link kinetic data (e.g., /) to transition-state models using Eyring plots .
- Multi-omics integration : Combine proteomics (target engagement) and transcriptomics (pathway analysis) via bioinformatics tools like STRING or GeneMANIA .
- Epistemological alignment : Frame findings within established theories (e.g., lock-and-key vs. induced-fit enzyme models) to contextualize contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
